molecular formula C14H11FO2 B182335 3-(Benzyloxy)-4-fluorobenzaldehyde CAS No. 103438-91-1

3-(Benzyloxy)-4-fluorobenzaldehyde

Cat. No. B182335
Key on ui cas rn: 103438-91-1
M. Wt: 230.23 g/mol
InChI Key: SJTDGEBYNOHSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273745B2

Procedure details

To a stirring solution of [3-(benzyloxy)-4-fluorophenyl]methanol (14 mg) in DCM (0.7 mL) was added manganese dioxide (140 mg) at ambient temperature. After 22 hours, the reaction mixture was filtered through a bed of Celite and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=10:1) to give 3-(benzyloxy)-4-fluorobenzaldehyde (13 mg).
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH2:16][OH:17])[CH:12]=[CH:13][C:14]=1[F:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:14]=1[F:15])[CH:16]=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1F)CO
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
140 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.